molecular formula C4H4O5 B100632 trans-2,3-Epoxysuccinic acid CAS No. 17015-08-6

trans-2,3-Epoxysuccinic acid

Cat. No. B100632
CAS RN: 17015-08-6
M. Wt: 132.07 g/mol
InChI Key: DCEMCPAKSGRHCN-JCYAYHJZSA-N
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Description

Trans-2,3-Epoxysuccinic acid is the trans-2,3-epoxy derivative of succinic acid . It is an epoxide and a C4-dicarboxylic acid . It is functionally related to succinic acid and is a conjugate acid of trans-2,3-epoxysuccinate .


Synthesis Analysis

Trans-2,3-Epoxysuccinic acid can be produced using a method that makes it a good starting material for the synthesis of optically active compounds . A study has found that Fumarase from swine heart muscle can catalyze the stereospecific hydration of the L isomer of trans-2,3-epoxysuccinate to yield mesotartrate .


Molecular Structure Analysis

The molecular formula of trans-2,3-Epoxysuccinic acid is C4H4O5 . It has a net charge of 0, an average mass of 132.07160, and a monoisotopic mass of 132.00587 .


Chemical Reactions Analysis

Trans-2,3-Epoxysuccinic acid has a functional parent of succinic acid . It is a C4-dicarboxylic acid and an epoxide . It is a conjugate acid of trans-2,3-epoxysuccinate . A study has found that Fumarase from swine heart muscle can catalyze the stereospecific hydration of the L isomer of trans-2,3-epoxysuccinate to yield mesotartrate .


Physical And Chemical Properties Analysis

Trans-2,3-Epoxysuccinic acid has a melting point of 210-216°C . It has a predicted boiling point of 467.5±45.0 °C and a predicted density of 1.920±0.06 g/cm3 . It is soluble in water .

Scientific Research Applications

1. Biotransformation to D(-)-Tartaric Acid

Trans-2,3-epoxysuccinic acid has been studied for its role in biotransformation. A bacterial strain was found capable of enantioselectively hydrolyzing cis-epoxysuccinic acid to D(-)-tartaric acid, highlighting its potential in producing optically active tartaric acid (Li et al., 2007).

2. Biodegradable Polymer Synthesis

Research has been conducted on synthesizing biodegradable functional polymers - epoxy-poly(ester amide)s (EPEAs) - using trans-2,3-epoxysuccinic acid. These polymers have potential applications as drug carriers and in surgical devices, owing to their desirable material properties and functionality (Zavradashvili et al., 2013).

3. Enzymatic Hydrolysis Studies

Trans-2,3-epoxysuccinic acid has been instrumental in studies involving enzymatic hydrolysis. For example, cis-epoxysuccinate hydrolase from Nocardia tartaricans has been studied for its ability to catalyze stereospecific hydrolysis, producing L-(+)-tartaric acid. This research offers insights into industrial production applications (Wang et al., 2012).

4. Chemical Reactions and Industrial Applications

The chemical reactions of epoxysuccinic acid, including hydrolysis and polymerization, have been explored. These studies provide a foundation for understanding its use in various industrial applications, such as the production of multifunctional derivatives (Wang Bao-hu, 2014).

5. Coordination Polymers

Trans-2,3-epoxysuccinic acid has been used in the assembly of silver(I) complexes, leading to the development of coordination polymers. These polymers have unique structural and topological properties, highlighting the versatility of epoxysuccinic acid in materials science (Fang et al., 2011).

6. Enhancement of Enzyme Stability

Studies have shown that the stability of enzymes like cis-epoxysuccinic acid hydrolase can be enhanced by fusion with carbohydrate-binding modules and immobilization on cellulose. This improves the enzyme's adaptability and efficiency, which is significant for industrial processes (Wang et al., 2012).

7. Solvent-Free Reactions Using Solid Catalysts

Trans-2,3-epoxysuccinic acid has been studied in the context of solvent-free reactions using solid catalysts. This research contributes to understanding the physical states of substrate-product mixtures and the mechanisms of such reactions, emphasizing greener chemical processes (Kitamura & Harada, 2001).

Safety And Hazards

Trans-2,3-Epoxysuccinic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes serious eye damage and may cause respiratory irritation .

Future Directions

Trans-2,3-Epoxysuccinic acid can be used as a good starting material for the synthesis of optically active compounds such as optically specific single β-lactam . It can also be used as a building block for optically specific single-lactam antibiotics and polyepoxysuccinic acid plasticizer stabilizer, corrosion inhibitor, biotransformation to meso-tartaric acid .

properties

IUPAC Name

(2R,3R)-oxirane-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O5/c5-3(6)1-2(9-1)4(7)8/h1-2H,(H,5,6)(H,7,8)/t1-,2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEMCPAKSGRHCN-JCYAYHJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(O1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]1([C@@H](O1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80331465, DTXSID601016973
Record name (-)-trans-2,3-Epoxysuccinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-trans-Epoxysuccinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-oxirane-2,3-dicarboxylic acid

CAS RN

17015-08-6, 141-36-6
Record name (-)-trans-2,3-Epoxysuccinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-trans-Epoxysuccinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-trans-Epoxysuccinic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The epoxidation of acid calcium maleate was effected in accordance with Example 1. 50 g. of the calcium epoxysuccinate attained in this manner (calcium content 11.9% by weight) were suspended, with stirring, in 400 g. of 50% aqueous acetone. 15 g. of concentrated sulphuric acid were then added and the suspension was kept for 2 hours at 20° C. If the suspension is made in acetone alone, a corresponding amount of dilute sulphuric acid may be added instead of concentrated sulphuric acid. The suspension was then heated to 50° C. and, after being kept for 2 hours at this temperature, the calcium sulphate was filtered off and washed with water. The acetone was removed by distillation from the mixture of acetone and water, and the remaining aqueous epoxysuccinic acid solution was subjected directly to hydrolysis. From two moles of acid calcium epoxysuccinate, 512 g. of free epoxysuccinic acid were obtained, corresponding to a yield of 97% of the theoretical.
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97%

Synthesis routes and methods II

Procedure details

The acid calcium epoxysuccinate obtained by the epoxidation was reacted in acetic acid with the aid of concentrated sulphuric acid to form calcium sulphate and epoxysuccinic acid. For this purpose, 50 g. of acid calcium epoxysuccinate, having a calcium content of 11.9% by weight, and 15 g. of concentrated sulphuric acid were introduced, with stirring, into 300 ml. of glacial acetic acid. The suspension was kept at 20° C. for 2 hours with stirring, and then heated to 70° C. After 2 more hours the reaction was complete and the calcium sulphate was filtered off. The calcium sulphate was washed three times with 30 ml. of glacial acetic acid.
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calcium epoxysuccinate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
MW Miller - Journal of Medicinal Chemistry, 1963 - ACS Publications
Symmetrical esters and amides as well as the nitrile have been prepared from the mold metabolite,(—)-trans-2, 3-epoxysuccinic acid. Opening of the oxirane ring in epoxysuccinic acid …
Number of citations: 23 pubs.acs.org
F Albright, GJ Schroepfer Jr - Journal of Biological Chemistry, 1971 - Elsevier
Fumarase from swine heart muscle has been found to catalyze the stereospecific hydration of the l isomer of trans-2,3-epoxysuccinate to yield mesotartrate. The structure of the product …
Number of citations: 11 www.sciencedirect.com
ET Ling, JT Dibble, MR Houston… - Applied and …, 1978 - Am Soc Microbiol
The biogenic acids 1-trans-2,3-epoxysuccinic acid and succinic acid accumulate in decationized refiner's blackstrap molasses shake cultures of Paecilomyces varioti Bainier. The …
Number of citations: 26 journals.asm.org
J Oh-hashi, K Harada - Bulletin of the Chemical Society of Japan, 1967 - journal.csj.jp
In this investigation, in order to examine the isomerical and optical purity of trans-(-)-2, 3-epoxysuccinic acid prepared by fermentation, optically pure trans-L-(+)-2, 3-epoxysuccinic acid (…
Number of citations: 8 www.journal.csj.jp
FR Albright - 1970 - search.proquest.com
It has been reported that a soluble enzyme extract from a pseudomonad catalyzes the stereospecific hydration of the A^-double bond of oleic acid (Schroepfer, 1965? Niehaus and …
Number of citations: 0 search.proquest.com
E Boyland, WH Down - European Journal of Cancer (1965), 1971 - Elsevier
The diethyl esters of cis- and trans-epoxysuccinic acid were synthesised and examined. The compounds were stable for short periods at pH 5·0, as determined by gas-liquid …
Number of citations: 4 www.sciencedirect.com
E Ling - 1976 - digitalcommons.wku.edu
The nutritional conditions which permit maximum yield of trans-2, 3-epoxysuccinic acid by Paecilomyces varioti NPRL 1123 were investigated. Copper and iron ions were added to …
Number of citations: 0 digitalcommons.wku.edu
CA Buehler, HA Smith, AC Kryger… - Journal of Medicinal …, 1963 - ACS Publications
Twenty-one saltsof aminotliiol esters of substituted acetic, idiloroacetiv, benzilic, and related acids have been synthesized. The acetic and chloroacetic esters were prepared from the …
Number of citations: 10 pubs.acs.org
S Kishimoto, M SENDAI, S HASHIGUCHI… - The Journal of …, 1983 - jstage.jst.go.jp
activity of the 3, 4-cis compound (6a) was higher than that of the trans isomer (6b), and 6a was very active against Escherichia coli T-7, a producer of TEM-1 p-lactamase, we decided to …
Number of citations: 59 www.jstage.jst.go.jp
RM DeMarinis, JC Boehm, JV Uri… - Journal of Medicinal …, 1977 - ACS Publications
NN caled, 15.06; found, 12.99. the central portion of the chain from CH2 to S to 0. While the levels of gram-positive activity remain essentially unchanged, there is a stepwise …
Number of citations: 4 pubs.acs.org

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